molecular formula C12H13NOS B2640312 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol CAS No. 2379945-41-0

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol

Cat. No.: B2640312
CAS No.: 2379945-41-0
M. Wt: 219.3
InChI Key: FXKWSQSLUPJGKA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol is a synthetic organic compound featuring a biaryl structure that conjugates an ethanolamine moiety with a thiophene ring system. This specific architecture makes it a compound of significant interest in medicinal chemistry research, particularly in the exploration of G Protein-Coupled Receptor (GPCR) modulation. The 2-aminothiophene scaffold is recognized as a privileged structure in drug discovery, known for its diverse pharmacological activities and its presence in compounds that act as positive allosteric modulators (PAMs) for Class B GPCRs . Researchers can leverage this chemical class to probe allosteric sites on receptors, offering a potential pathway to develop therapeutics with greater specificity and fewer side effects compared to orthosteric ligands. The structural features of 2-aminothiophene derivatives have been identified as promising for the development of small molecule positive allosteric modulators of receptors like the Glucagon-like peptide-1 receptor (GLP-1R), a prominent target for type 2 diabetes therapy . Furthermore, analogous compounds have shown activity as PAMs for other GPCRs, including the A1 adenosine receptor (A1AR), which is a target for developing cerebroprotective, cardioprotective, and antinociceptive agents . The ethanolamine linker in this molecule provides a handle for further chemical modification and may contribute to its binding affinity and pharmacokinetic properties. This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2-amino-1-(4-thiophen-3-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c13-7-12(14)10-3-1-9(2-4-10)11-5-6-15-8-11/h1-6,8,12,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKWSQSLUPJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs green chemistry principles to minimize environmental impact. Multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, and the use of alternative solvents are common strategies .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-thiophen-3-ylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various catalysts for facilitating multicomponent reactions .

Major Products

The major products formed from these reactions are typically thiophene-based analogs with diverse biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds, including 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. The incorporation of thiophene rings has been linked to enhanced biological activity due to their ability to interact with various biological targets .

2. Antimicrobial Properties
Research has shown that thiophene derivatives possess antimicrobial activity against a range of pathogens. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antibiotics .

3. Neurological Applications
The compound has potential applications in neurology, particularly as an inhibitor of certain receptors involved in neurodegenerative diseases. Studies on similar compounds have demonstrated their ability to modulate neurotransmitter systems, suggesting that this compound could be explored for treating conditions like Alzheimer's disease .

Biological Research Applications

1. Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. It serves as a scaffold for designing new drugs targeting specific proteins involved in disease processes, such as PD-L1 in cancer therapy .

2. Molecular Imaging
Recent advancements in molecular imaging techniques utilize compounds like this compound for radiolabeling, which aids in visualizing biological processes in vivo. This application is particularly relevant in oncology, where tracking drug distribution and tumor response is critical .

Material Science Applications

1. Organic Electronics
The incorporation of thiophene units into organic semiconductors has led to improved electronic properties. Compounds similar to this compound have been studied for their potential use in organic light-emitting diodes (OLEDs) and solar cells due to their favorable charge transport characteristics .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various thiophene derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the proliferation of cancer cells, demonstrating the potential for further development as anticancer agents.

Case Study 2: Antimicrobial Screening
In another study, a series of thiophene derivatives were synthesized and tested against common bacterial strains. The findings revealed that certain modifications led to enhanced antimicrobial activity, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol exerts its effects involves interactions with various molecular targets and pathways. Thiophene derivatives are known to interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include ethanolamine derivatives with substituted phenyl rings or alternative heterocycles. Notable examples are:

Compound Name Substituents Molecular Formula (Calculated MW) Key Features Reference
2-Amino-1-(4-hydroxyphenyl)ethanol 4-hydroxyphenyl C₈H₁₁NO₂ (153.18 g/mol) Hydroxyl group enhances polarity
2-Amino-1-(3,4-dimethoxyphenyl)ethanol 3,4-dimethoxyphenyl C₁₀H₁₅NO₃ (197.23 g/mol) Methoxy groups increase lipophilicity
2-Amino-1-(4-thiophen-3-ylphenyl)ethanol 4-thiophen-3-ylphenyl C₁₂H₁₃NOS (219.30 g/mol) Thiophene enhances aromatic conjugation
(Z)-3-(4-Benzoylphenylamino)-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl, benzoylphenylamino C₂₀H₁₆N₂O₂S (348.42 g/mol) Conjugated enone system

Notes:

  • The thiophene ring in the target compound introduces sulfur-based aromaticity, which may improve metabolic stability compared to hydroxyl or methoxy-substituted analogs .
  • Methoxy groups in 3,4-dimethoxyphenyl derivatives (e.g., ) are associated with psychoactive properties, suggesting the thiophene analog could exhibit modified receptor binding .

Physicochemical Properties

While direct data on the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility: Thiophene’s moderate polarity likely results in solubility intermediate between polar hydroxylated analogs (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanol) and highly lipophilic methoxy derivatives .
  • Stability: Thiophene’s aromaticity may confer resistance to oxidative degradation compared to furan-containing analogs (e.g., Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate) .
  • Synthesis: Similar to ’s methods, the target compound may be synthesized via condensation of 4-thiophen-3-ylbenzaldehyde with ethanolamine under acidic reflux conditions .

Pharmacological Implications

  • Receptor Binding: Ethanolamine derivatives often interact with adrenergic or serotonin receptors.
  • Metabolism : Thiophene’s electron-rich structure may slow hepatic metabolism compared to hydroxylated analogs, extending half-life .
  • Toxicity: Thiophene rings can form reactive metabolites; however, this risk may be mitigated by the ethanolamine group’s hydrogen-bonding capacity .

Q & A

Q. What synthetic routes are available for 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol, and how can reaction conditions be optimized?

A common approach involves coupling thiophen-3-yl acetic acid derivatives with aminophenylethanol precursors. For example, acid chlorides (generated via thionyl chloride) can react with aminophenols under basic conditions (e.g., triethylamine in dichloromethane) to form ester intermediates, which are subsequently reduced to the target alcohol . Optimization may include varying catalysts (e.g., NaH in THF), solvent polarity, and reaction temperatures to improve yields. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly distinguishing aromatic (thiophene vs. phenyl) and ethanolamine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirmation of C, H, N, S content to validate stoichiometry .

Q. What crystallization strategies are effective for this compound?

Slow evaporation from polar aprotic solvents (e.g., ethanol/water mixtures) promotes single-crystal growth. X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) can resolve stereochemistry and hydrogen-bonding networks . Pre-cooling solutions to 90 K minimizes thermal motion artifacts during data collection .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, HOMO-LUMO gaps, and reactive sites. The Colle-Salvetti correlation-energy formula can predict intermolecular interactions (e.g., hydrogen bonding) critical for crystal packing . Comparative studies with substituent variants (e.g., halogenated analogs) reveal electronic effects on redox potential .

Q. What contradictions arise in structure-activity relationship (SAR) studies of derivatives?

SAR studies may show conflicting bioactivity trends. For example, substituting the thiophene ring with electron-withdrawing groups (e.g., -Cl) could enhance antibacterial activity but reduce solubility, complicating pharmacokinetic profiles . Resolving such contradictions requires multivariate analysis of logP, steric parameters, and in vitro assays .

Q. How can environmental impact assessments be designed for this compound?

Advanced protocols include:

  • Biodegradability Tests : OECD 301 series to evaluate microbial degradation rates .
  • Ecotoxicology : Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation : Modeling via quantitative structure-activity relationship (QSAR) tools to predict persistence in aquatic systems .

Q. What challenges exist in resolving chiral centers during asymmetric synthesis?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) can achieve >98% enantiomeric excess (ee). However, steric hindrance from the thiophene group may reduce enzymatic efficiency, necessitating iterative optimization of reaction media (e.g., ionic liquids vs. organic solvents) .

Methodological Considerations

  • Contradiction Analysis : When spectral data (e.g., NMR splitting patterns) conflict with crystallographic results, multi-technique validation (e.g., IR for functional groups, XRD for absolute configuration) is essential .
  • Advanced Crystallography : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors, improving structural accuracy .

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